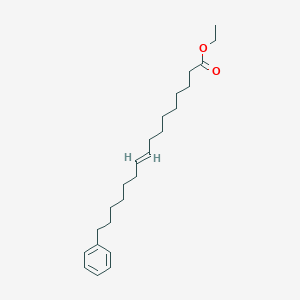
16-Phenylhexadec-9-enoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Phenylhexadec-9-enoic acid ethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as methyl stearate and is a fatty acid ester.
Mechanism Of Action
The mechanism of action of 16-Phenylhexadec-9-enoic acid ethyl ester is not well understood. However, it is believed that this compound can interact with different proteins and enzymes in the body and affect their activity. It has been shown to inhibit the activity of lipase in different organisms, which can lead to the accumulation of fat in the body.
Biochemical And Physiological Effects
16-Phenylhexadec-9-enoic acid ethyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of lipase, which can lead to the accumulation of fat in the body. Moreover, this compound has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for the treatment of different diseases.
Advantages And Limitations For Lab Experiments
The main advantage of using 16-Phenylhexadec-9-enoic acid ethyl ester in lab experiments is its availability and low cost. Moreover, this compound is stable and can be easily stored for long periods. However, the main limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the study of 16-Phenylhexadec-9-enoic acid ethyl ester. One of the potential applications of this compound is in the development of new drugs for the treatment of different diseases. Moreover, this compound can be used as a model compound for the study of the interaction between fatty acid esters and proteins. Furthermore, the synthesis method of this compound can be optimized to improve the yield and purity of the product.
Synthesis Methods
16-Phenylhexadec-9-enoic acid ethyl ester can be synthesized by the esterification of stearic acid and ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions, and the yield of the product can be improved by using a higher concentration of the reactants.
Scientific Research Applications
16-Phenylhexadec-9-enoic acid ethyl ester has potential applications in various fields of scientific research. It has been used as a substrate for the study of lipase activity in different organisms. It has also been used as a model compound for the study of the interaction between fatty acid esters and proteins. Moreover, this compound has been used as a reference standard in the analysis of fatty acid methyl esters in different samples.
properties
CAS RN |
121784-14-3 |
|---|---|
Product Name |
16-Phenylhexadec-9-enoic acid ethyl ester |
Molecular Formula |
C24H38O2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
ethyl (E)-16-phenylhexadec-9-enoate |
InChI |
InChI=1S/C24H38O2/c1-2-26-24(25)22-18-13-11-9-7-5-3-4-6-8-10-12-15-19-23-20-16-14-17-21-23/h3-4,14,16-17,20-21H,2,5-13,15,18-19,22H2,1H3/b4-3+ |
InChI Key |
SSOAMPVGAZVUES-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CCCCCCC/C=C/CCCCCCC1=CC=CC=C1 |
SMILES |
CCOC(=O)CCCCCCCC=CCCCCCCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CCCCCCCC=CCCCCCCC1=CC=CC=C1 |
synonyms |
16-phenylhexadec-9-enoic acid ethyl ester ethyl 16-phenylhexadec-9-enoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



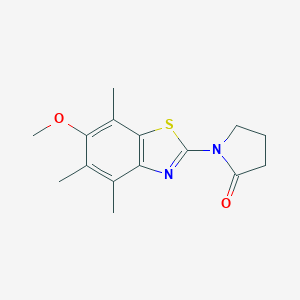
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
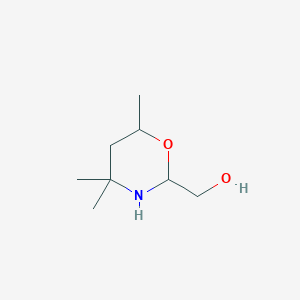
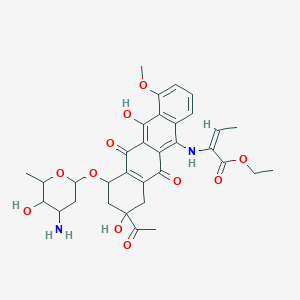
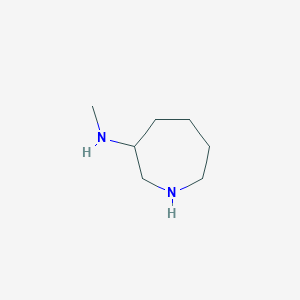
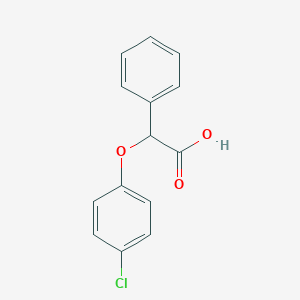
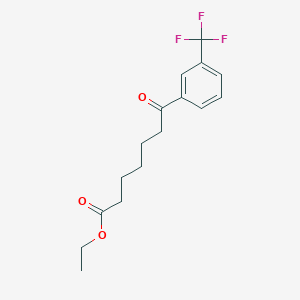
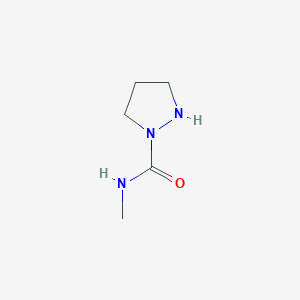
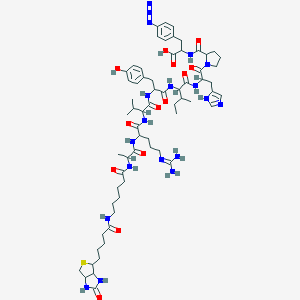
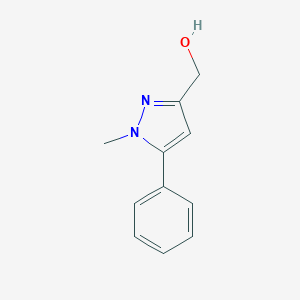
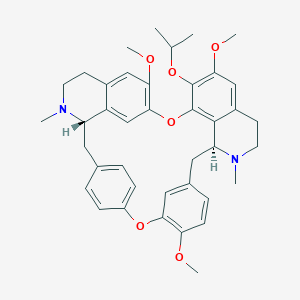
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)